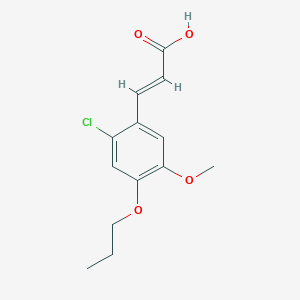
1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, also known as NTMU, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. NTMU is a urea derivative with a unique structure that makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Conformational Adjustments and Assembly Behavior
Conformational adjustments and assembly behaviors of urea and thiourea derivatives, including 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea and its thiourea counterparts, have been explored. These compounds demonstrate significant differences in their assembly structures due to conformational adjustments guided by intramolecular hydrogen bonding and anion interactions. The urea derivatives form homodimeric sub-assemblies, while the thiourea derivatives exhibit polymorphism and undergo facile cyclization reactions under certain conditions. Anion-guided assembly formation and the impact of different anions on the conformation and assembly structures of these compounds highlight the complexity of their assembly behaviors (Phukan & Baruah, 2016).
Photoluminescence and Sensing Applications
The photoluminescence properties and sensing applications of urea and thiourea derivatives have been studied, with a focus on naphthalene and thiophene-based compounds. These compounds exhibit distinct photoluminescence behaviors and have been employed as sensors for various ions, demonstrating their potential in environmental monitoring and biological imaging. For example, a naphthalene-thiophene hybrid molecule has been developed as a fluorescent AND logic gate for detecting Zn2+ and OAc- ions, showcasing its application in cell imaging and computational studies (Karak et al., 2013). Similarly, naphthalene urea derivatives have been synthesized for their unique absorption and fluorescence peak with fluoride ions, indicating their potential as chemosensors (Cho et al., 2003).
Metal Ion Sensing and Coordination
Urea derivatives have shown promise in metal ion sensing and coordination chemistry. Studies have demonstrated the ability of these compounds to selectively bind and sense various metal ions, such as Cu(II), through changes in their fluorescence emission spectra. This selective binding is attributed to the presence of urea groups and the introduction of electron-donating groups, which enhance the complexation ability for specific metal ions (Yang et al., 2006). Further research has explored the coordination and sensing properties of simple fluorescent ureas towards anions and metal ions, revealing their potential in detecting and binding specific ions in solution and solid states (Aragoni et al., 2021).
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c24-21(22-13-16-7-3-6-15-5-1-2-8-18(15)16)23-20(17-10-12-25-14-17)19-9-4-11-26-19/h1-12,14,20H,13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOINXNJQKGXNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[Benzyl(methyl)amino]-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2473455.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2473456.png)


![2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2473459.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2473461.png)
![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)
![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)


![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)


